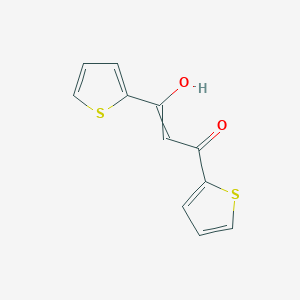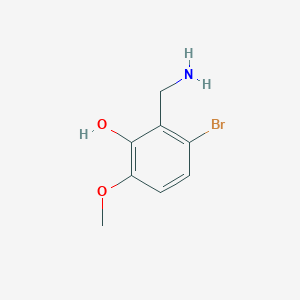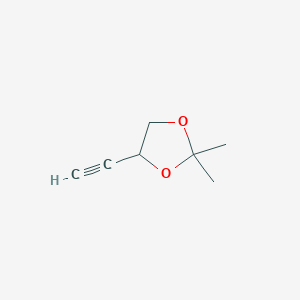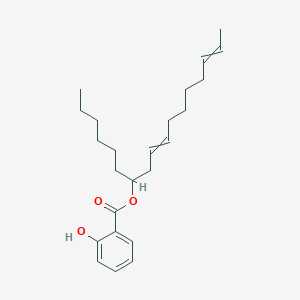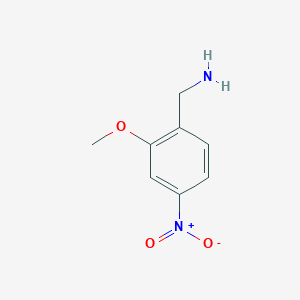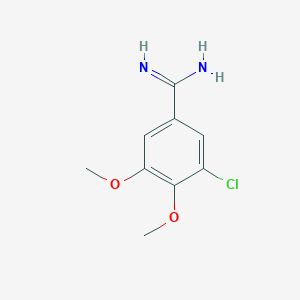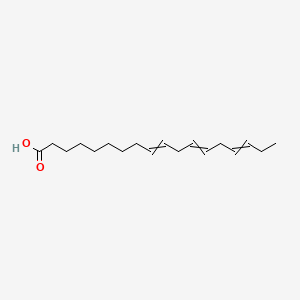
N-(3,5-dibromopyridin-2-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3,5-dibromopyridin-2-yl)acetamide is a chemical compound with the molecular formula C7H6Br2N2O. It is primarily used in research and development settings and is not intended for medicinal, household, or other commercial uses .
Méthodes De Préparation
The synthesis of N-(3,5-dibromopyridin-2-yl)acetamide typically involves the bromination of pyridine derivatives followed by acylation. The reaction conditions often include the use of bromine or bromine-containing reagents and acetic anhydride or acetyl chloride as acylating agents. Industrial production methods may involve similar synthetic routes but optimized for large-scale production .
Analyse Des Réactions Chimiques
N-(3,5-dibromopyridin-2-yl)acetamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The bromine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include sodium methoxide or potassium tert-butoxide.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
N-(3,5-dibromopyridin-2-yl)acetamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic uses, although it is not currently used in clinical settings.
Industry: It is used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of N-(3,5-dibromopyridin-2-yl)acetamide involves its interaction with specific molecular targets and pathways. The bromine atoms in the compound can form covalent bonds with nucleophilic sites in biological molecules, leading to various biochemical effects. The exact molecular targets and pathways are still under investigation .
Comparaison Avec Des Composés Similaires
N-(3,5-dibromopyridin-2-yl)acetamide can be compared with other similar compounds, such as:
N-(3-bromopyridin-2-yl)acetamide: This compound has only one bromine atom and may exhibit different reactivity and biological activities.
N-(3,5-dichloropyridin-2-yl)acetamide: The chlorine analog may have different chemical and biological properties due to the presence of chlorine atoms instead of bromine.
N-(3,5-difluoropyridin-2-yl)acetamide: The fluorine analog may show unique properties due to the high electronegativity of fluorine.
Propriétés
Formule moléculaire |
C7H6Br2N2O |
|---|---|
Poids moléculaire |
293.94 g/mol |
Nom IUPAC |
N-(3,5-dibromopyridin-2-yl)acetamide |
InChI |
InChI=1S/C7H6Br2N2O/c1-4(12)11-7-6(9)2-5(8)3-10-7/h2-3H,1H3,(H,10,11,12) |
Clé InChI |
BDVHVMSBIURWMQ-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)NC1=C(C=C(C=N1)Br)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



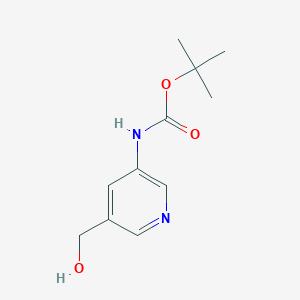
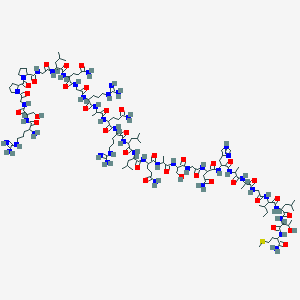
![2-[2-Amino-6-(trifluoromethyl)pyrimidin-4-yl]-4-nitrophenol](/img/structure/B12441651.png)
